molecular formula C22H23N3O3 B2439933 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 1775449-82-5

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B2439933
CAS No.: 1775449-82-5
M. Wt: 377.444
InChI Key: MRBGRNNVOMYXEK-UHFFFAOYSA-N
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Description

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide is a synthetically designed small molecule based on a dihydropyrimidinone core, a scaffold of significant interest in medicinal chemistry and drug discovery. This acetamide derivative is primarily utilized as a key chemical intermediate or a building block for the synthesis of more complex molecules. Researchers value this compound for investigating structure-activity relationships (SAR), particularly in the development of kinase inhibitors and other targeted therapies, given that pyrimidine derivatives are known to be privileged structures in pharmacology . Its molecular framework, which incorporates multiple hydrogen bond donors and acceptors, makes it a candidate for probing protein-ligand interactions and for use in high-throughput screening campaigns to identify new bioactive compounds. The presence of the dihydropyrimidin-1-yl core suggests potential for exploring mechanisms related to enzyme inhibition, although its specific molecular targets and precise mechanism of action are areas of ongoing scientific investigation. This compound is offered exclusively for research use in laboratory settings.

Properties

IUPAC Name

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-8-10-18(11-9-15)24-20(27)14-25-21(17-6-4-3-5-7-17)23-16(2)19(12-13-26)22(25)28/h3-11,26H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBGRNNVOMYXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of functional groups at specific positions on the ring. Common reagents used in the synthesis include aldehydes, amines, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has shown that derivatives of similar pyrimidine compounds exhibit anticancer properties. For instance, studies have indicated that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .

Biological Research

The biological activity of the compound has been investigated in various studies. It has shown promise as a potential therapeutic agent due to its ability to interact with specific enzymes and receptors.

Mechanism of Action
The compound's mechanism involves binding to molecular targets, potentially inhibiting enzyme activity or altering signal transduction pathways. Its interaction with enzymes such as cyclooxygenase (COX) has been highlighted in studies focusing on anti-inflammatory effects .

Materials Science

In addition to its medicinal applications, this compound is explored for use in developing novel materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with comparable structures and functional groups. Examples include:

  • 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1(6H)-pyrimidinyl]-N-(4-chlorophenyl)acetamide
  • 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1(6H)-pyrimidinyl]-N-(4-methoxyphenyl)acetamide

Uniqueness

What sets 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Biological Activity

The compound 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C24H25N3O5
Molecular Weight 435.5 g/mol
IUPAC Name Ethyl 4-{2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetyl}amino)benzoate
InChI Key HQLNOTQDDXIYRV-UHFFFAOYSA-N

The compound features a dihydropyrimidine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activities or receptor functions, influencing various biological pathways. The mechanisms may include:

  • Inhibition of Enzyme Activity: Binding to enzymes, leading to decreased catalytic activity.
  • Alteration of Signal Transduction: Modifying cellular signaling pathways, potentially affecting cell proliferation and survival.

Anticancer Activity

Research has shown that derivatives of Mannich bases, including those related to our compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies: Compounds similar in structure demonstrated cytotoxicity 2.5 to 5.2 times higher than standard chemotherapeutics like 5-fluorouracil against human cervical (HeLa) and liver (HepG2) cancer cell lines .

Antimicrobial Properties

Mannich bases have also been reported to possess antibacterial and antifungal activities. The compound's structure suggests potential applications in developing antimicrobial agents:

  • Antibacterial Activity: Studies indicate that certain Mannich bases can inhibit bacterial growth by disrupting cell wall synthesis or protein function .

Other Biological Activities

Beyond anticancer and antimicrobial effects, the compound may exhibit:

  • Anti-inflammatory Effects: Some related compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties: The presence of hydroxyl groups may confer antioxidant capabilities, protecting cells from oxidative stress .

Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of structurally similar compounds derived from Mannich bases. The findings indicated that these compounds could significantly inhibit cell growth in various cancer types, including colon and liver cancers .

Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial effects of Mannich bases against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent activity, suggesting their potential as therapeutic agents .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive review highlighted the importance of structural modifications in enhancing the biological activity of Mannich bases. Specific substitutions on the phenyl rings were found to correlate with increased potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step organic reactions, including cyclocondensation, nucleophilic substitution, and amide coupling. A critical challenge is regioselectivity during dihydropyrimidine ring formation. To address this, reaction conditions (e.g., solvent polarity, temperature) must be optimized. For example, using DMF as a solvent at 80–100°C enhances cyclization efficiency, while stoichiometric control of reagents like thiourea derivatives minimizes side products .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C) is essential for confirming the dihydropyrimidine backbone and substituent positions. For instance, the singlet at δ 5.98–6.01 ppm in 1H^1H NMR corresponds to the CH-5 proton of the dihydropyrimidinone ring. High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, S) are used to validate molecular weight and purity, with deviations >0.3% indicating impurities .

Q. What structural motifs in this compound suggest potential biological activity, and how can initial activity screening be designed?

  • Answer : The dihydropyrimidinone core and substituted acetamide group are associated with enzyme inhibition (e.g., kinases, phosphodiesterases). Initial screening should include in vitro assays against target enzymes (e.g., fluorescence-based kinase assays) at concentrations of 1–100 μM. Parallel cytotoxicity testing (e.g., MTT assay on HEK-293 cells) ensures selective activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for dihydropyrimidine derivatives like this compound?

  • Answer : Contradictions often arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or structural analogs with minor substituent differences. A systematic approach includes:

  • Replicating assays under standardized protocols (e.g., IC50_{50} determination with fixed ATP levels).
  • Computational docking studies to compare binding modes of analogs (e.g., using AutoDock Vina).
  • Meta-analysis of structure-activity relationships (SAR) across published analogs .

Q. What strategies optimize the synthetic route for scalability while maintaining yield and purity?

  • Answer : Reaction engineering principles (e.g., Design of Experiments, DoE) are critical. For example, a 3k^k factorial design can optimize variables like catalyst loading (e.g., p-toluenesulfonic acid), reaction time, and temperature. Continuous-flow systems may enhance efficiency for exothermic steps (e.g., cyclocondensation), reducing batch variability .

Q. How can the compound’s stability under physiological conditions be assessed, and what formulation strategies mitigate degradation?

  • Answer : Stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) over 24–72 hours, monitored via HPLC, identify degradation products. Common issues include hydrolysis of the acetamide group. Formulation strategies:

  • Encapsulation in PEGylated liposomes to shield labile functional groups.
  • Co-crystallization with cyclodextrins to enhance aqueous solubility and stability .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic (PK) properties and off-target interactions?

  • Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability and protein binding. Tools like SwissADME predict logP (lipophilicity) and CYP450 metabolism. Pharmacophore-based virtual screening (e.g., Pharmit) identifies off-target risks by matching against databases like ChEMBL .

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